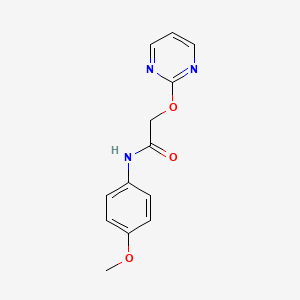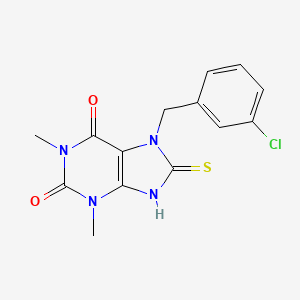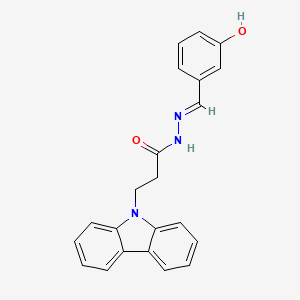
N-(4-methoxyphenyl)-2-(2-pyrimidinyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxyphenyl)-2-(2-pyrimidinyloxy)acetamide involves multiple steps, including the use of key intermediates like methyl 3-methoxy-5-methylbenzoate. These processes are designed to attach different aryloxy groups to the pyrimidine ring, aiming to explore their potential anticancer activities (Al-Sanea et al., 2020). Another approach involves the green synthesis of related compounds using novel catalytic systems to improve efficiency and selectivity (Vavasori et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been elucidated through techniques such as X-ray diffraction analysis. These studies provide insights into the crystallographic arrangement and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Sharma et al., 2018).
Chemical Reactions and Properties
Research on this compound and similar compounds has uncovered a range of chemical reactions, including acetylation, formylation, and reactions with various amines. These reactions lead to the formation of Schiff bases and other heterocyclic compounds, highlighting the compound's versatility in synthesizing diverse chemical entities with potential biological activity (Farouk et al., 2021).
Aplicaciones Científicas De Investigación
Anticancer Research
N-(4-methoxyphenyl)-2-(2-pyrimidinyloxy)acetamide derivatives demonstrate significant potential in anticancer research. A study by Al-Sanea et al. (2020) focused on the synthesis of certain derivatives and their in vitro cytotoxic activity against a variety of cancer cell lines. The study aimed at discovering new anticancer agents by attaching different aryloxy groups to the pyrimidine ring. One compound exhibited appreciable cancer cell growth inhibition against several cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468. This highlights the compound's potential as a basis for developing new anticancer treatments (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Radiopharmaceutical Development
Another significant application is in the development of radiopharmaceuticals for imaging purposes. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. The study demonstrates the compound's use in synthesizing DPA-714, designed with a fluorine atom for labeling with fluorine-18. This enables in vivo imaging using positron emission tomography (PET), showcasing the compound's utility in medical imaging and diagnosis (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Green Synthesis in Dye Production
In the context of green chemistry, Zhang Qun-feng (2008) explored the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. Utilizing a novel Pd / C catalyst, the study highlights an environmentally friendly approach to producing key intermediates for dye manufacturing, contributing to sustainable industrial processes (Zhang Qun-feng, 2008).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-5-3-10(4-6-11)16-12(17)9-19-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAUVQQOLOAWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)
![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)


![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)
![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)